molecular formula C16H29N2NaO3 B13757287 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt CAS No. 56484-15-2

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt

Cat. No.: B13757287
CAS No.: 56484-15-2
M. Wt: 320.40 g/mol
InChI Key: ZNFTWFNXQBAHJI-UHFFFAOYSA-M
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Description

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt typically involves the reaction of octylamine with ethylene oxide to form an intermediate, which is then reacted with imidazoline

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or water, with the temperature maintained between 50-70°C. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazolines, oxides, and reduced amine derivatives.

Scientific Research Applications

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other lipid-containing structures, where it can alter permeability and fluidity.

Comparison with Similar Compounds

Similar Compounds

    2-Octyl-1H-imidazole: Similar structure but lacks the carboxyethoxyethyl group.

    1-(Carboxymethyl)-2-octyl-2-imidazoline sodium salt: Similar but with a carboxymethyl group instead of carboxyethoxyethyl.

    2-Octyl-2-imidazoline: Lacks the carboxyethoxyethyl and sodium salt components.

Uniqueness

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is unique due to its specific functional groups that confer enhanced surfactant properties. The presence of the carboxyethoxyethyl group and the sodium salt makes it more soluble in water and effective in reducing surface tension compared to its analogs.

Properties

CAS No.

56484-15-2

Molecular Formula

C16H29N2NaO3

Molecular Weight

320.40 g/mol

IUPAC Name

sodium;3-[2-(2-octyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate

InChI

InChI=1S/C16H30N2O3.Na/c1-2-3-4-5-6-7-8-15-17-10-11-18(15)12-14-21-13-9-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

ZNFTWFNXQBAHJI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

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